Cas no 895167-05-2 ((3-bromoadamantan-1-yl)methanamine hydrochloride)
(3-bromoadamantan-1-yl)methanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (3-bromoadamantan-1-yl)methanamine hydrochloride
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- Inchi: 1S/C11H18BrN.ClH/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13;/h8-9H,1-7,13H2;1H
- InChI Key: QYRIAQNECLTYOH-UHFFFAOYSA-N
- SMILES: C(C12CC3CC(CC(C3)(Br)C1)C2)N.Cl
(3-bromoadamantan-1-yl)methanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293988-50mg |
(3-Bromoadamantan-1-yl)methanamine hydrochloride |
895167-05-2 | 95% | 50mg |
¥5454.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293988-100mg |
(3-Bromoadamantan-1-yl)methanamine hydrochloride |
895167-05-2 | 95% | 100mg |
¥7579.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293988-250mg |
(3-Bromoadamantan-1-yl)methanamine hydrochloride |
895167-05-2 | 95% | 250mg |
¥10855.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293988-500mg |
(3-Bromoadamantan-1-yl)methanamine hydrochloride |
895167-05-2 | 95% | 500mg |
¥15883.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293988-1g |
(3-Bromoadamantan-1-yl)methanamine hydrochloride |
895167-05-2 | 95% | 1g |
¥18808.00 | 2024-04-26 | |
| Enamine | EN300-114747-0.05g |
(3-bromoadamantan-1-yl)methanamine hydrochloride |
895167-05-2 | 95% | 0.05g |
$202.0 | 2023-10-25 | |
| Enamine | EN300-114747-0.1g |
(3-bromoadamantan-1-yl)methanamine hydrochloride |
895167-05-2 | 95% | 0.1g |
$301.0 | 2023-10-25 | |
| Enamine | EN300-114747-0.25g |
(3-bromoadamantan-1-yl)methanamine hydrochloride |
895167-05-2 | 95% | 0.25g |
$431.0 | 2023-10-25 | |
| Enamine | EN300-114747-0.5g |
(3-bromoadamantan-1-yl)methanamine hydrochloride |
895167-05-2 | 95% | 0.5g |
$679.0 | 2023-10-25 | |
| Enamine | EN300-114747-1.0g |
(3-bromoadamantan-1-yl)methanamine hydrochloride |
895167-05-2 | 95% | 1g |
$871.0 | 2023-05-26 |
(3-bromoadamantan-1-yl)methanamine hydrochloride Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on (3-bromoadamantan-1-yl)methanamine hydrochloride
Introduction to (3-bromoadamantan-1-yl)methanamine hydrochloride (CAS No. 895167-05-2)
(3-bromoadamantan-1-yl)methanamine hydrochloride is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 895167-05-2, this compound belongs to a class of derivatives known for their unique structural and functional properties. The presence of both bromine and amine functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the quest for novel therapeutic agents.
The compound's structure, featuring a bulky adamantane core substituted at the 3-position with a bromine atom and an amine group at the 1-position, contributes to its distinct chemical behavior. This arrangement not only enhances its solubility in various solvents but also allows for diverse modifications, making it a valuable building block in medicinal chemistry.
In recent years, there has been a surge in research focused on developing new treatments for neurological disorders. The rigid adamantane scaffold is known for its ability to cross the blood-brain barrier, a critical property for any compound intended to interact with central nervous system (CNS) targets. The introduction of a bromine atom at the 3-position further modulates its pharmacokinetic properties, potentially improving bioavailability and metabolic stability.
(3-bromoadamantan-1-yl)methanamine hydrochloride has been explored as a precursor in the synthesis of potential neuroactive compounds. Researchers have leveraged its reactivity to introduce additional functional groups, leading to the development of molecules with enhanced binding affinity and selectivity for specific neurotransmitter receptors. For instance, derivatives of this compound have shown promise in targeting serotonin receptors, which are implicated in conditions such as depression and anxiety.
The hydrochloride salt form of this compound enhances its stability and solubility, making it more suitable for pharmaceutical applications. This form is particularly advantageous in formulation development, where compatibility with other excipients and delivery systems is paramount. The ability to easily dissolve in aqueous solutions also facilitates its use in preclinical studies, where precise dosing and controlled release are essential.
Advances in computational chemistry have further accelerated the exploration of (3-bromoadamantan-1-yl)methanamine hydrochloride. Molecular modeling techniques allow researchers to predict how modifications to the core structure will influence biological activity. By integrating data from virtual screening with experimental validation, scientists can rapidly identify promising candidates for further development. This interdisciplinary approach has been instrumental in uncovering novel pharmacophores that may lead to breakthrough therapies.
One notable application of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. The adamantane moiety provides a stable platform for designing molecules that can selectively inhibit specific kinases without affecting others. The bromine substituent can be further modified to optimize binding interactions within the active site of these enzymes.
The growing interest in targeted therapy has also spurred research into using (3-bromoadamantan-1-yl)methanamine hydrochloride as a tool for developing imaging agents. Radiolabeled derivatives of this compound have been investigated for their potential use in positron emission tomography (PET) scans, which allow for non-invasive visualization of biological processes at the molecular level. Such applications are particularly valuable in oncology, where early detection and precise targeting of tumors are critical.
Environmental considerations have also influenced the design and synthesis of this compound. Researchers are increasingly focused on developing methodologies that minimize waste and reduce environmental impact. Green chemistry principles have been applied to optimize synthetic routes, resulting in more efficient processes that require fewer hazardous reagents and byproducts. These efforts align with broader industry initiatives to promote sustainable practices.
The future prospects for (3-bromoadamantan-1-yl)methanamine hydrochloride remain promising as new research avenues continue to emerge. Ongoing studies aim to expand its utility beyond neurological disorders into other therapeutic areas such as inflammation and metabolic diseases. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical applications that benefit patients worldwide.
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